Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane
CAS No.: 650636-73-0
Cat. No.: VC16900276
Molecular Formula: C18H26SSi
Molecular Weight: 302.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650636-73-0 |
|---|---|
| Molecular Formula | C18H26SSi |
| Molecular Weight | 302.6 g/mol |
| IUPAC Name | trimethyl-[3-(1-thiophen-2-ylcyclohexyl)cyclopenta-2,4-dien-1-yl]silane |
| Standard InChI | InChI=1S/C18H26SSi/c1-20(2,3)16-10-9-15(14-16)18(11-5-4-6-12-18)17-8-7-13-19-17/h7-10,13-14,16H,4-6,11-12H2,1-3H3 |
| Standard InChI Key | QUVOVUVREJCQJU-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C1C=CC(=C1)C2(CCCCC2)C3=CC=CS3 |
Introduction
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane is a complex organosilicon compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound features a unique molecular structure, consisting of a trimethylsilyl group attached to a cyclopentadiene framework, which is further substituted with a thiophene-containing cyclohexyl moiety. The presence of carbon, hydrogen, sulfur, and silicon atoms in its molecular formula highlights its diverse chemical properties.
Synthesis Methods
The synthesis of Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane typically involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and selectivity. Catalysts, particularly transition metals, may be employed to facilitate certain steps, especially in forming the cyclopentadiene structure.
| Step | Reaction Conditions | Role of Catalysts |
|---|---|---|
| Formation of Cyclopentadiene Core | Controlled temperature and solvent selection. | Transition metals can enhance reaction rates and selectivity. |
| Attachment of Thiophen-2-ylcyclohexyl Group | Specific reagents and conditions to ensure regioselectivity. | Catalysts may aid in forming the desired regioisomer. |
| Introduction of Trimethylsilyl Group | Use of trimethylsilyl chloride or similar reagents. | Facilitates protection of the cyclopentadiene ring. |
Chemical Reactivity and Applications
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane can undergo various chemical reactions due to its reactive functional groups. These reactions often require specific conditions, such as temperature control and the presence of catalysts, to optimize yields.
| Reaction Type | Conditions | Potential Products |
|---|---|---|
| Cross-Coupling Reactions | Transition metal catalysts, controlled temperature. | Formation of complex organic molecules. |
| Cycloaddition Reactions | Specific temperature and solvent conditions. | Synthesis of polycyclic compounds. |
| Substitution Reactions | Choice of nucleophile and solvent. | Modification of the cyclohexyl or thiophene moieties. |
Potential Applications
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane has potential applications in organic synthesis and materials science. Its unique structure makes it a valuable precursor for synthesizing complex molecules and materials with specific properties.
| Application Area | Potential Uses |
|---|---|
| Organic Synthesis | Precursor for complex organic molecules. |
| Materials Science | Building block for materials with tailored properties. |
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